Cy5 se(mono so3)

Description

BenchChem offers high-quality Cy5 se(mono so3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cy5 se(mono so3) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H47N3O7S/c1-38(2)29-17-10-12-19-31(29)40(26-14-6-9-23-37(45)49-42-35(43)24-25-36(42)44)33(38)21-7-5-8-22-34-39(3,4)30-18-11-13-20-32(30)41(34)27-15-16-28-50(46,47)48/h5,7-8,10-13,17-22H,6,9,14-16,23-28H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMICCHYLJBUIFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H47N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

701.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400051-84-5 | |

| Record name | 2-(5-[1-[5-(2,5-Dioxo-pyrrolidin-1-yloxycarbonyl)-pentyl]-3,3-dimethyl-1,3-dihydro-indol-2-ylidene]-penta-1,3-dienyl)-3,3-dimethyl-1-(4-sulfobutyl)-4,5-dihydro-3H-indolium hydroxide, inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Definitive Guide to the Photophysical Properties of Cy5 SE (mono SO3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of Cyanine5 succinimidyl ester with a single sulfonate group (Cy5 SE (mono SO3)), a widely utilized fluorescent probe in biological research and drug development. This document details the key quantitative parameters, the experimental methodologies for their determination, and visual representations of common experimental workflows.

Core Photophysical Characteristics

Cy5 SE (mono SO3), also known as sulfo-Cyanine5 NHS ester, is a bright, far-red fluorescent dye valued for its high water solubility and reactivity towards primary amines.[1][2] The presence of a sulfonate group enhances its hydrophilicity, making it particularly suitable for labeling proteins and oligonucleotides in aqueous environments without the need for organic co-solvents.[1][3] This dye is a popular choice for a variety of fluorescence-based applications due to its strong light absorption and emission in a spectral region where background autofluorescence from biological samples is minimal.

Quantitative Photophysical Data

The key photophysical parameters of unconjugated Cy5 SE (mono SO3) in an aqueous buffer (e.g., PBS, pH 7.4) are summarized in the table below for easy reference and comparison.

| Photophysical Parameter | Value | Unit |

| Absorption Maximum (λ_abs_) | ~646 | nm |

| Emission Maximum (λ_em_) | ~662 | nm |

| Molar Extinction Coefficient (ε) | ~271,000 | M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ_F_) | ~0.28 | - |

| Fluorescence Lifetime (τ_F_) | ~1.0 | ns |

Note: The fluorescence lifetime of Cy5 dyes can increase upon conjugation to biomolecules due to conformational restriction.[2]

Experimental Protocols for Photophysical Characterization

The accurate determination of the photophysical properties of Cy5 SE (mono SO3) is crucial for its effective application. The following sections outline the standard experimental methodologies for measuring its key characteristics.

Absorption and Emission Spectroscopy

Objective: To determine the maximal absorption (λ_abs_) and emission (λ_em_) wavelengths.

Methodology:

-

Sample Preparation: A dilute solution of Cy5 SE (mono SO3) is prepared in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) in a quartz cuvette. The concentration should be low enough to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1 AU).

-

Absorption Spectrum Measurement: The absorption spectrum is recorded using a UV-Visible spectrophotometer over a wavelength range that encompasses the expected absorption of the dye (e.g., 400-800 nm). The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs_).

-

Emission Spectrum Measurement: The fluorescence emission spectrum is measured using a spectrofluorometer. The sample is excited at its absorption maximum (λ_abs_), and the emitted light is scanned over a longer wavelength range (e.g., 650-800 nm). The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em_).

Molar Extinction Coefficient Determination

Objective: To quantify the light-absorbing capability of the dye at a specific wavelength.

Methodology:

-

The Beer-Lambert law (A = εcl) is used, where A is the absorbance, ε is the molar extinction coefficient, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

A series of solutions of known concentrations of Cy5 SE (mono SO3) are prepared.

-

The absorbance of each solution is measured at the absorption maximum (λ_abs_).

-

A plot of absorbance versus concentration is generated. The slope of the resulting line is the molar extinction coefficient (ε).

Fluorescence Quantum Yield Measurement

Objective: To determine the efficiency of the fluorescence process.

Methodology: The relative method, comparing the fluorescence of Cy5 SE (mono SO3) to a standard with a known quantum yield, is commonly employed.

-

Standard Selection: A fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with Cy5 SE (mono SO3) is chosen (e.g., Cresyl Violet in methanol).

-

Absorbance Matching: The concentrations of the sample and the standard solutions are adjusted so that their absorbances at the excitation wavelength are identical and low (< 0.1) to minimize inner filter effects.

-

Fluorescence Spectra Acquisition: The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Calculation: The quantum yield of the sample (Φ_F,sample_) is calculated using the following equation:

Φ_F,sample_ = Φ_F,std_ * (I_sample_ / I_std_) * (η_sample_² / η_std_²)

where Φ_F,std_ is the quantum yield of the standard, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Objective: To measure the average time the molecule spends in the excited state before returning to the ground state.

Methodology: Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.[4]

-

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Measurement Principle: The sample is excited with a short pulse of light, and the arrival time of the first emitted photon at the detector is recorded relative to the excitation pulse. This process is repeated many times, and a histogram of the arrival times is built up, which represents the fluorescence decay profile.

-

Data Analysis: The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τ_F_). The instrument response function (IRF) is measured using a scattering solution and is deconvoluted from the measured fluorescence decay to obtain the true lifetime.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for labeling a biomolecule (e.g., a protein) with Cy5 SE (mono SO3).

Caption: Workflow for biomolecule conjugation with Cy5 SE (mono SO3).

References

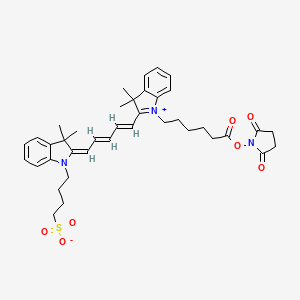

Cy5 se(mono SO3) chemical structure and molecular weight.

An In-depth Technical Guide to Cy5 SE (mono SO₃)

This guide provides a comprehensive overview of the fluorescent dye Cy5 succinimidyl ester (mono SO₃), a widely utilized tool in biological research and drug development. We will delve into its chemical structure, molecular properties, and common applications, offering detailed experimental protocols and visual representations of its utility.

Core Properties and Chemical Structure

Cy5 SE (mono SO₃), also known as Cy5 N-Hydroxysuccinimide ester (monosulfonated), is a member of the cyanine dye family, recognized for its far-red fluorescence.[1] The defining features of this molecule are a Cy5 core, a reactive succinimidyl ester (SE) group, and a single sulfonate (SO₃) group.[1] The succinimidyl ester allows for the covalent labeling of biomolecules, specifically reacting with primary amine groups to form stable amide bonds.[1] The addition of a sulfonate group significantly enhances the dye's water solubility, making it ideal for use in aqueous buffer systems without the need for organic co-solvents that could potentially harm sensitive biological samples.[1][2]

Quantitative Data Summary

The key quantitative properties of Cy5 SE (mono SO₃) are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Weight | 701.87 g/mol | [3] |

| 701.88 g/mol | [] | |

| 701.9 g/mol | [1] | |

| Molecular Formula | C₃₉H₄₇N₃O₇S | [] |

| CAS Number | 400051-84-5 | [1][3][][5] |

| Excitation Maximum | ~649-650 nm | [1] |

| Emission Maximum | ~666-670 nm | [1] |

Experimental Protocols and Applications

The unique properties of Cy5 SE (mono SO₃) make it a versatile tool for a variety of applications, including fluorescence microscopy, flow cytometry, and the analysis of nucleic acid-protein interactions.[1] Its ability to covalently label proteins, peptides, and oligonucleotides is fundamental to its utility.[1]

General Protein and Oligonucleotide Labeling Protocol

The following is a generalized protocol for the covalent labeling of proteins or amine-modified oligonucleotides with Cy5 SE (mono SO₃).

-

Dissolve the Biomolecule: Prepare a solution of the protein or oligonucleotide to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0). The concentration will depend on the specific biomolecule.

-

Prepare Cy5 SE (mono SO₃) Stock Solution: Immediately before use, dissolve the Cy5 SE (mono SO₃) powder in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Labeling Reaction: Add the Cy5 SE (mono SO₃) stock solution to the biomolecule solution. The molar ratio of dye to biomolecule will need to be optimized for the specific application but a starting point of 10-20 fold molar excess of the dye is common.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Remove the unreacted, hydrolyzed dye from the labeled biomolecule using size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum (~650 nm).

Workflow for Labeling Biomolecules

The logical workflow for labeling a biomolecule with Cy5 SE (mono SO₃) is depicted below. This process involves the reaction of the succinimidyl ester with a primary amine on the target molecule, resulting in a stable, fluorescently labeled conjugate.

References

Understanding the Succinimidyl Ester (SE) Group in Cy5 Dyes: A Technical Guide

An in-depth technical guide on the succinimidyl ester (SE) group in Cy5 dyes for researchers, scientists, and drug development professionals.

Cyanine5 (Cy5) is a bright, far-red fluorescent dye widely utilized in biological research for applications such as fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2] Its popularity stems from its emission in a spectral region where cellular autofluorescence is minimal, leading to a high signal-to-noise ratio.[2] To be used as a label for biomolecules, Cy5 is functionalized with a reactive group. One of the most common and effective reactive groups is the N-hydroxysuccinimidyl (NHS) ester, also known as succinimidyl ester (SE). This guide provides a detailed overview of the Cy5-SE chemistry, its properties, and protocols for its use in labeling biomolecules.

The Role and Reaction Mechanism of the Succinimidyl Ester Group

The succinimidyl ester is the most popular amine-reactive group for labeling proteins, amine-modified oligonucleotides, and other molecules containing primary amines.[2][3] The SE group reacts with nucleophilic primary aliphatic amines, such as the ε-amino group of lysine residues in proteins, to form a stable and irreversible covalent amide bond.[1][4]

The reaction is highly dependent on pH. The amino group must be unprotonated to be reactive, which is favored at a pH above its pKa. Therefore, the optimal pH for the labeling reaction is typically between 8.3 and 8.5.[5][6] Below pH 8, the reaction rate slows considerably, while at pH levels above 9.0, the hydrolysis of the NHS ester group begins to compete significantly with the aminolysis reaction, reducing the labeling efficiency.

dot

Caption: Reaction of Cy5-SE with a primary amine on a biomolecule.

Quantitative Data of Cy5-SE Dyes

The photophysical and chemical properties of Cy5-SE are critical for experimental design. The following table summarizes key quantitative data from various suppliers. Note that slight variations in reported values can occur due to different measurement conditions.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 646 - 651 nm | [1][2][5][6][7][8] |

| Emission Maximum (λem) | 662 - 671 nm | [1][2][5][6][7][8] |

| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [2][8] |

| Quantum Yield (Φ) | ~0.2 | [8] |

| Molecular Weight | ~753.88 g/mol | |

| A280 Correction Factor | 0.04 | [8] |

| Solubility | Good in DMSO, DMF; Poor in water | [5][6][8] |

| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [6] |

| Reactivity | Primary amines | [2] |

Experimental Protocols

Protocol 1: General Protein Labeling with Cy5-SE

This protocol provides a general workflow for conjugating Cy5-SE to a protein, such as an antibody.

1. Materials and Reagents:

-

Protein solution (e.g., antibody at 2 mg/mL) in an amine-free buffer (e.g., PBS).

-

Cy5-SE dye.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

1 M Sodium bicarbonate buffer, pH 8.5-9.0.

-

Purification column (e.g., Sephadex G-25) for removing unconjugated dye.

2. Methodology:

-

Protein Preparation:

-

Dissolve the protein in an amine-free buffer (like PBS) to a concentration of 2 mg/mL.[5][7]

-

Ensure the buffer does not contain primary amines (e.g., Tris) or ammonium salts, as these will compete with the labeling reaction.

-

Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to adjust the pH to ~8.5.[5][6]

-

-

Dye Preparation:

-

Conjugation Reaction:

-

Calculate the required volume of the Cy5-SE stock solution. A molar ratio of dye to protein between 10:1 and 20:1 is a common starting point for optimization.

-

Add the calculated amount of Cy5-SE solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the Cy5-labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[7]

-

Equilibrate the column with PBS or another suitable buffer.

-

Apply the reaction mixture to the column. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.

-

Collect the colored fractions corresponding to the labeled protein.

-

3. Characterization (Optional but Recommended):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5). The DOL is calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - A_max * CF_280) * ε_dye) Where:

-

A_max is the absorbance at the dye's maximum absorption wavelength.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its A_max.

-

CF_280 is the correction factor for the dye's absorbance at 280 nm (see table).

-

dot

Caption: General workflow for labeling proteins with Cy5-SE.

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol outlines the procedure for labeling synthetic oligonucleotides that have been modified to contain a primary amine.

1. Materials and Reagents:

-

Amine-modified oligonucleotide (desalted or HPLC-purified).

-

Cy5-SE dye.

-

Anhydrous DMSO.

-

0.1 M Sodium bicarbonate buffer, pH 8.5.

-

Purification supplies (e.g., ethanol, sodium acetate for precipitation, or an HPLC system).

2. Methodology:

-

Oligonucleotide and Dye Preparation:

-

Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer to a concentration of 1-5 mM.

-

Prepare a fresh 10-20 mM solution of Cy5-SE in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Add 2-10 equivalents of the Cy5-SE solution to the oligonucleotide solution. The excess ensures efficient labeling.

-

Mix well by vortexing and incubate for 2-4 hours at room temperature in the dark. For sensitive oligonucleotides, the reaction can be performed at 4°C overnight.

-

-

Purification of the Labeled Oligonucleotide:

-

The labeled oligonucleotide can be purified from excess dye by methods such as ethanol precipitation, size-exclusion chromatography, or reverse-phase HPLC.

-

For ethanol precipitation: Add 1/10th volume of 3 M sodium acetate and 3 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour, then centrifuge to pellet the oligonucleotide. Wash the pellet with 70% ethanol and resuspend in an appropriate buffer.

-

HPLC provides the highest purity and is recommended for demanding applications.

-

Choosing the Right Cy5 Dye: Standard vs. Sulfo-Cy5

A key consideration is the dye's solubility. Standard Cy5-SE is hydrophobic and requires an organic co-solvent like DMSO for dissolution before being added to the aqueous reaction buffer.[7][10] In contrast, Sulfo-Cy5 SE contains sulfonate groups that render the dye water-soluble.[10] This eliminates the need for organic solvents, which can be beneficial when working with proteins that are sensitive to them.

dot

Caption: Decision guide for choosing between standard and Sulfo-Cy5 SE.

References

- 1. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. abpbio.com [abpbio.com]

- 4. selleckchem.com [selleckchem.com]

- 5. CY5-SE | Cy5 NHS Ester | Kif15 | Labeled peptide | TargetMol [targetmol.com]

- 6. acebiolab.com [acebiolab.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. content.labscoop.com [content.labscoop.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Cy5 SE (mono SO3)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspect of aqueous solubility for the widely used fluorescent dye, Cy5 SE (mono SO3). Understanding the behavior of this dye in aqueous buffers is paramount for successful and reproducible results in a multitude of applications, from protein and nucleic acid labeling to advanced cellular imaging. This document provides a comprehensive overview of the factors influencing its solubility, a general methodology for solubility determination, and a discussion on its stability in various buffer systems.

The Critical Role of Sulfonation in Aqueous Solubility

The solubility of cyanine dyes, including the Cy5 family, in aqueous solutions is fundamentally dictated by their molecular structure. The parent, non-sulfonated Cy5 core is inherently hydrophobic and exhibits poor solubility in water. To overcome this limitation for biological applications, which are predominantly conducted in aqueous buffers, Cy5 derivatives have been engineered to include charged functional groups.

The "mono SO3" designation in Cy5 SE (mono SO3) signifies the presence of a single sulfonate group (-SO₃⁻) on the dye molecule.[1] This modification is the primary determinant of its enhanced water solubility. The negatively charged sulfonate group readily interacts with polar water molecules, facilitating the dissolution of the dye in aqueous media and preventing aggregation.[2][3] This key feature allows for labeling reactions to be performed directly in aqueous buffers, obviating the need for organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) that can be detrimental to the structure and function of sensitive biomolecules such as proteins and antibodies.[1][2]

In contrast, non-sulfonated Cy5 variants necessitate the use of organic co-solvents to achieve sufficient concentrations for labeling reactions.[2][3] The typical workflow for these dyes involves dissolving the dye in an organic solvent before its addition to the aqueous solution containing the biomolecule to be labeled.

Factors Influencing the Solubility of Cy5 Dyes

The solubility of Cy5 SE (mono SO3) in aqueous buffers is not solely dependent on its sulfonate group. Several other factors can influence its behavior in solution. A comprehensive understanding of these factors is crucial for optimizing experimental conditions.

A diagram illustrating the key factors that influence the solubility of Cy5 dyes in aqueous solutions is presented below.

Buffer pH: The pH of the aqueous buffer can influence the overall charge of the Cy5 molecule, although the sulfonate group remains negatively charged over a wide pH range. The fluorescence of Cy5 conjugates is generally stable and pH-insensitive in the range of pH 4 to 10. However, extreme pH values can affect the stability of the dye, with some degradation observed in highly basic conditions (pH > 8).

Buffer Composition and Ionic Strength: The composition and ionic strength of the buffer can impact the solubility of Cy5 SE (mono SO3). High salt concentrations can either increase or decrease solubility depending on the specific salt and its concentration, a phenomenon known as "salting in" or "salting out." Common buffers used for labeling reactions include phosphate-buffered saline (PBS), TRIS, and HEPES. The choice of buffer should be guided by the requirements of the biomolecule being labeled and the desired reaction conditions.

Dye Concentration: While Cy5 SE (mono SO3) is designed for good aqueous solubility, at very high concentrations, there is still a risk of aggregation. Dye aggregation can lead to fluorescence quenching and a decrease in labeling efficiency. It is therefore advisable to work within recommended concentration ranges.

Chemical Substituents: The presence of other chemical substituents on the cyanine core can also modulate solubility. Studies have shown that the introduction of electron-withdrawing groups can enhance the aqueous solubility of Cy5 dyes.[4][5][6]

Quantitative Solubility Data

To date, specific quantitative solubility data (e.g., in mg/mL or molarity) for Cy5 SE (mono SO3) in various aqueous buffers is not extensively reported in publicly available literature. The solubility is generally described qualitatively as being high. For practical purposes, the dye is readily soluble in common aqueous buffers at the concentrations typically used for biomolecule labeling.

The following table summarizes the qualitative solubility of sulfonated versus non-sulfonated Cy5 dyes.

| Dye Type | Aqueous Buffer Solubility | Organic Co-solvent Requirement |

| Cy5 SE (mono SO3) | High | Not generally required |

| Non-sulfonated Cy5 SE | Low | Required (e.g., DMSO, DMF) |

Experimental Protocol for Determining Aqueous Solubility

For researchers needing to determine the precise solubility of Cy5 SE (mono SO3) in a specific aqueous buffer for a novel application, a general experimental protocol based on the principle of preparing a saturated solution can be employed.

The workflow for a typical solubility determination experiment is outlined in the diagram below.

Methodology:

-

Preparation of Buffer: Prepare the desired aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4) and allow it to equilibrate to the desired experimental temperature.

-

Creation of a Saturated Solution: Add an excess amount of Cy5 SE (mono SO3) to a known volume of the buffer in a sealed container. The amount of dye added should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Equilibration: Agitate the mixture (e.g., using a shaker or vortex) at a constant temperature for a sufficient period to allow the solution to reach equilibrium. This could range from several hours to overnight.

-

Separation of Undissolved Solid: Separate the undissolved dye from the saturated solution. This can be achieved by centrifugation at high speed to pellet the solid, followed by careful collection of the supernatant, or by passing the solution through a fine-pore filter (e.g., 0.22 µm).

-

Sample Collection and Dilution: Carefully withdraw a precise volume of the clear supernatant. It may be necessary to dilute the supernatant with the same buffer to bring its absorbance into the linear range of the spectrophotometer.

-

Concentration Measurement: Measure the absorbance of the diluted (or undiluted) supernatant at the maximum absorption wavelength (λmax) of Cy5 (approximately 649 nm) using a UV-Vis spectrophotometer.

-

Calculation of Solubility: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the dye in the saturated solution, where A is the absorbance, ε is the molar extinction coefficient of Cy5 (approximately 250,000 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration in molarity. The calculated concentration represents the solubility of the dye in that specific buffer at that temperature.

Conclusion

References

The Core Utility of Cy5 SE (mono SO3) in Biomolecular Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key applications, experimental protocols, and technical specifications of Cy5 SE (mono SO3), a widely utilized far-red fluorescent dye in biomolecular research. Its robust photophysical properties and versatile reactivity make it an indispensable tool for elucidating complex biological processes.

Introduction to Cy5 SE (mono SO3)

Cyanine 5 (Cy5) is a fluorescent dye belonging to the cyanine family, known for its intense fluorescence in the far-red region of the spectrum.[1][2] The specific variant, Cy5 SE (mono SO3), is functionalized with a succinimidyl ester (SE) group and a single sulfonic acid (SO3) group.[1] The SE group facilitates covalent conjugation to primary amines on biomolecules, while the sulfonate group enhances water solubility, which is crucial for in vivo and in vitro applications in aqueous environments.[1][3] This dye is particularly well-suited for applications requiring deep tissue penetration and minimal autofluorescence from biological samples.[1][4]

Physicochemical and Spectroscopic Properties

The performance of Cy5 SE (mono SO3) in labeling experiments is dictated by its inherent chemical and spectral characteristics. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₉H₄₇N₃O₇S | [5] |

| Molecular Weight | 701.87 g/mol | [5][6] |

| Excitation Maximum (λex) | ~649-651 nm | [4][7][8] |

| Emission Maximum (λem) | ~666-670 nm | [4][7][8] |

| Extinction Coefficient | 250,000 M⁻¹cm⁻¹ | [8] |

| Quantum Yield | 0.2 | [8] |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [1][8] |

| Reactivity | Primary amines (-NH₂) | [1][7] |

| Solubility | Soluble in organic solvents (DMSO, DMF); enhanced water solubility due to the SO₃ group. | [3][7] |

Key Applications in Biomolecular Labeling

The unique properties of Cy5 SE (mono SO3) make it a versatile tool for a wide range of applications in biological research.

Protein and Peptide Labeling

Cy5 SE (mono SO3) is extensively used to label proteins and peptides through the reaction of its NHS ester group with primary amines present on lysine residues and the N-terminus.[1][7][9] This enables a variety of downstream applications:

-

Fluorescence Microscopy and Imaging: Labeled antibodies and proteins are used to visualize cellular structures and track molecular events.[1] Its far-red emission minimizes background autofluorescence from cells and tissues.[1][2]

-

Flow Cytometry: Cy5-conjugated antibodies are standard reagents for identifying and sorting cell populations based on the expression of specific surface markers.[1][4]

-

In-Gel Protein Detection: Pre-labeling proteins with Cy5 allows for sensitive detection in SDS-PAGE gels, with detection limits reaching the sub-nanogram level.[1]

-

In Vivo Imaging: The far-red emission of Cy5 allows for deeper tissue penetration, making it suitable for tracking labeled molecules in living organisms.[1][7]

Nucleic Acid Labeling

Amine-modified oligonucleotides can be readily labeled with Cy5 SE (mono SO3).[1][7] This is crucial for applications such as:

-

Microarrays: Labeled cDNA or cRNA probes are used for gene expression analysis.

-

Fluorescence In Situ Hybridization (FISH): Cy5-labeled probes are used to detect specific DNA or RNA sequences within cells and tissues.[]

-

Nucleic Acid-Protein Interaction Studies: Labeled nucleic acids can be used in various assays to study binding events and conformational changes upon interaction with proteins.[1]

Experimental Protocols

Below are detailed methodologies for labeling proteins and nucleic acids with Cy5 SE (mono SO3).

Protein Labeling Protocol (e.g., IgG Antibody)

This protocol is optimized for labeling 1 mg of IgG antibody. Modifications may be required for other proteins.

Materials:

-

Protein (e.g., IgG antibody) at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, MES, HEPES).[9][11]

-

Cy5 SE (mono SO3)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[7][9]

-

Conjugation Buffer: 0.1 M sodium carbonate buffer, pH 9.3.[12]

Procedure:

-

Prepare Protein Solution: Dissolve the antibody in the conjugation buffer to a final concentration of 1-10 mg/mL.[9][12] Buffers containing primary amines like Tris or glycine must be avoided as they will compete for the dye.[9][12]

-

Prepare Dye Stock Solution: Immediately before use, dissolve the Cy5 SE (mono SO3) in anhydrous DMSO to a concentration of 10 mg/mL.[7][9]

-

Labeling Reaction: Add the dye solution to the protein solution. A molar ratio of dye to protein of approximately 10:1 is often a good starting point.[7] Mix thoroughly but gently to avoid protein denaturation.[7]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature in the dark, with occasional gentle mixing.[7][12] Optimal labeling generally occurs at a pH of around 9.3, though lower pH values can be used with longer incubation times.[12]

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.[9][12] Dialysis can also be used, although it is generally slower.[12]

-

Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).

Amine-Modified Oligonucleotide Labeling Protocol

This protocol is a general guideline for labeling amine-modified DNA or RNA.

Materials:

-

Amine-modified oligonucleotide.

-

Cy5 SE (mono SO3).

-

Anhydrous DMSO.

-

Labeling Buffer: 0.1 M sodium carbonate buffer, pH 9.0.[13]

-

Purification supplies (e.g., spin column or ethanol precipitation reagents).

Procedure:

-

Prepare Oligonucleotide: Resuspend the amine-modified oligonucleotide in the labeling buffer.

-

Prepare Dye Stock Solution: Dissolve one vial of Cy5 SE (mono SO3) in anhydrous DMSO.[13] This solution should be prepared fresh and protected from moisture.[13]

-

Labeling Reaction: Add the dye solution to the oligonucleotide solution.

-

Incubation: Incubate the reaction for 1 hour at room temperature in the dark.[13]

-

Purification: Purify the labeled oligonucleotide from the unreacted dye using a suitable method such as a PCR purification spin column or ethanol precipitation.[13]

-

Quantification: Measure the absorbance at 260 nm (for nucleic acid) and ~650 nm (for Cy5) to determine the concentration and labeling efficiency.[13] The ratio of nucleotides to dye molecules for Cy5 can be estimated using the formula: (Nucleotides/Dye) = 28.5 * (A260 / A650).[13]

Visualized Workflows

The following diagrams illustrate common experimental workflows involving Cy5 SE (mono SO3).

Caption: Workflow for labeling an antibody with Cy5 SE (mono SO3).

Caption: Workflow for labeling an amine-modified oligonucleotide with Cy5 SE.

Conclusion

Cy5 SE (mono SO3) remains a cornerstone fluorescent dye for biomolecular labeling due to its bright far-red emission, high reactivity towards primary amines, and improved water solubility. Its versatility supports a broad spectrum of applications, from high-resolution microscopy to in vivo imaging and flow cytometry. By following optimized labeling and purification protocols, researchers can generate highly effective fluorescent probes to advance our understanding of complex biological systems.

References

- 1. Cy5 se(mono so3) | 400051-84-5 | Benchchem [benchchem.com]

- 2. Cy5 Dye | Thermo Fisher Scientific - NP [thermofisher.com]

- 3. Cy5 SE(mono SO3)的化学结构-UDP糖丨MOF丨金属有机框架丨聚集诱导发光丨荧光标记推荐西安齐岳生物 [qiyuebio.com]

- 4. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 5. Cy5 SE(mono SO3) | CAS#:400051-84-5 | Chemsrc [chemsrc.com]

- 6. Cy5 SE(mono SO3)_Fluorescent dye_Products_广州为华生物科技有限责任公司 [weihuasw.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]

- 9. jenabioscience.com [jenabioscience.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 13. ccr.cancer.gov [ccr.cancer.gov]

Introduction to Cy5 se(mono SO3) for nucleic acid and protein labeling.

An In-depth Technical Guide to Cy5 SE (mono SO3) for Nucleic Acid and Protein Labeling

Introduction

Cyanine 5 (Cy5) is a fluorescent dye belonging to the cyanine family, known for its intense signal in the far-red region of the spectrum.[1][2] The specific variant, Cy5 SE (mono SO3), is a monofunctional N-hydroxysuccinimide (NHS) ester derivative of Cy5.[2] This reactive form is designed to covalently label molecules containing primary amino groups, such as proteins, amino-modified nucleic acids, and peptides.[3][4] The "SE" designation indicates the succinimidyl ester (or NHS ester) reactive group, which forms a stable amide bond with primary amines. The "(mono SO3)" signifies the presence of a single sulfonate group, which enhances the dye's water solubility.

Cy5 is particularly well-suited for detection using CCD cameras and other red-sensitive detectors.[2] Its fluorescence is highly sensitive to the surrounding electronic environment, which can be leveraged for applications like enzyme determination and FRET (Förster Resonance Energy Transfer) trials.[] Labeled molecules are used in a wide array of applications, including ELISA, western blotting, immunofluorescence, flow cytometry (FACS), and in vivo imaging.[1][3]

Chemical Principle of Labeling

The core of the labeling process is the reaction between the Cy5 NHS ester and a primary amine (-NH2). This reaction, known as acylation, targets the N-terminus of proteins and the epsilon-amino group of lysine residues. For nucleic acids, it requires a pre-introduced primary amine, typically via a modified nucleotide. The NHS ester reacts with the nucleophilic amine in an aqueous, slightly alkaline buffer (pH 8.5-9.3), forming a stable, covalent amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.

Quantitative and Spectral Data

The photophysical properties of Cy5 make it a versatile fluorophore for various detection systems. Key quantitative data are summarized below.

| Property | Value |

| Excitation Maximum (λ_ex) | ~649-650 nm |

| Emission Maximum (λ_em) | ~670 nm |

| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ |

| Molecular Weight | ~776 g/mol (for the structure shown) |

| Recommended Laser Line | 633 nm or 647 nm |

Note: Spectral properties can be influenced by the local environment (e.g., solvent, conjugation to a biomolecule).

Experimental Protocols

The following sections provide detailed methodologies for labeling proteins and nucleic acids with Cy5 SE.

Protein Labeling Protocol

This protocol is optimized for labeling 1 mg of a typical IgG antibody.[2] Adjustments may be necessary for other proteins.

1. Protein Preparation:

-

Buffer Exchange: The protein must be in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and must be removed.[1][2] Recommended buffers include 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) at a pH of 8.5-9.0.[1][6] Buffer exchange can be performed by dialysis or using spin columns.[1][2]

-

Protein Concentration: For optimal results, the protein concentration should be between 2-10 mg/mL.[1][7] Labeling efficiency decreases at lower concentrations.[7]

2. Cy5 SE Dye Preparation:

-

Bring the vial of lyophilized Cy5 SE to room temperature before opening to prevent moisture condensation.

-

Reconstitute the dye in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).[3][7] The dye should be used immediately after reconstitution.[1]

3. Labeling Reaction:

-

Combine the protein solution with the reconstituted Cy5 SE solution. A common starting point is a 10:1 molar ratio of dye to protein.[3] For a 1 mg/mL IgG solution, this typically involves adding the protein solution directly to the pre-measured vial of dye.[2]

-

Mix the solution gently by pipetting. Avoid vigorous vortexing to prevent protein denaturation.[3]

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.[2][3] Gentle mixing on a rotary shaker is recommended.[1]

4. Purification of Labeled Protein:

-

It is critical to remove the unreacted, free dye from the labeled protein.

-

The most common method is gel filtration using a spin column packed with a resin like Sephadex G-25.[2][8]

-

Procedure:

-

Prepare the spin column by removing the storage buffer via centrifugation (~1,500 x g for 1 min).[1][6]

-

Wash the column resin multiple times with an appropriate elution buffer (e.g., PBS).[1][6]

-

Load the entire reaction mixture onto the center of the column.

-

Centrifuge the column (~1,500 x g for 2 min) to collect the eluate, which contains the purified, labeled protein.[6] The smaller, unconjugated dye molecules are retained in the column resin.

-

-

Alternatively, dialysis can be used, although it is generally slower and less efficient for rapid separation.[2]

Nucleic Acid Labeling Protocol

This protocol is for labeling synthetic oligonucleotides that have been modified to contain a primary alkyl amino group.

1. Nucleic Acid Preparation:

-

The oligonucleotide must contain a primary amine for labeling. This is typically incorporated during synthesis (e.g., using an Amino-Modifier C6).

-

If the oligonucleotide was deprotected using ammonium hydroxide, all traces of ammonia must be removed, as it will react with the dye. This can be achieved by repeated lyophilization or ethanol precipitation.[2]

-

Dissolve the amino-modified oligonucleotide in an amine-free buffer, such as 0.1 M sodium carbonate (pH 9.3).[2]

2. Dye Preparation:

-

Follow the same procedure as described in the protein labeling protocol, reconstituting the dye in DMSO or DMF.

3. Labeling Reaction:

-

Mix the oligonucleotide solution with the reconstituted Cy5 SE. The optimal dye-to-oligo ratio may require empirical determination but can start similarly to protein labeling.

-

Incubate the reaction for at least 60 minutes at room temperature in the dark.

4. Purification of Labeled Nucleic Acid:

-

Purification is necessary to remove free dye.

-

Gel filtration is a suitable method. For oligonucleotides, a resin with a smaller pore size like Sephadex G-50 is recommended.[2] The procedure is analogous to the protein purification protocol.

-

Other methods such as HPLC or ethanol precipitation can also be effective for purifying labeled oligonucleotides.

Experimental Workflows and Applications

The general workflow for biomolecule labeling is a multi-step process from preparation to final application.

A key application of Cy5-labeled molecules is in Förster Resonance Energy Transfer (FRET), a mechanism that describes energy transfer between two light-sensitive molecules. In FRET-based assays, Cy5 often serves as the acceptor fluorophore, paired with a suitable donor like Cy3. When the donor and acceptor are in close proximity (1-10 nm), excitation of the donor can lead to energy transfer and subsequent emission from the acceptor (Cy5). This phenomenon is widely used to study molecular interactions, such as protein-protein binding or conformational changes in a single protein.[9]

References

- 1. assaygenie.com [assaygenie.com]

- 2. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CY5 NHS ester|CAS 1263093-76-0|DC Chemicals [dcchemicals.com]

- 6. content.abcam.com [content.abcam.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

Cy5 se(mono SO3) CAS number and supplier information.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye Cy5 SE (mono SO3), a critical tool for biomolecular labeling in a wide range of research and drug development applications. Below you will find its chemical identifiers, supplier information, detailed technical specifications, and standardized experimental protocols for its use.

Core Properties and Identification

Cy5 SE (mono SO3), also known as Sulfo-Cyanine5 succinimidyl ester, is an amine-reactive fluorescent dye belonging to the cyanine family. The presence of a single sulfonate group (SO3) significantly enhances its water solubility, making it ideal for labeling proteins and other biomolecules in aqueous environments without the need for organic co-solvents that could compromise sample integrity.[1] Its primary reactivity is towards primary amines, such as the lysine residues in proteins and amine-modified oligonucleotides, forming a stable covalent bond.

Chemical Abstract Service (CAS) Number: 400051-84-5[2]

Technical Data Summary

The following table summarizes the key quantitative data for Cy5 SE (mono SO3) and its equivalents, compiled from various suppliers. These parameters are crucial for designing and executing labeling experiments and for the subsequent detection and analysis of labeled biomolecules.

| Parameter | Value | Notes |

| CAS Number | 400051-84-5 | |

| Molecular Weight | ~701.87 g/mol | [2] |

| Excitation Maximum (λex) | ~646 - 651 nm | [3][4][5] |

| Emission Maximum (λem) | ~662 - 670 nm | [3][4] |

| Extinction Coefficient | ~271,000 cm⁻¹M⁻¹ | [3] |

| Quantum Yield | ~0.2 | [3] |

| Solubility | High in water, DMF, and DMSO | [3][6] |

| Purity | ≥95% (via HPLC-MS and ¹H NMR) | [2][6] |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | |

| Target Moiety | Primary amines (-NH₂) |

Supplier Information

A variety of life science suppliers offer Cy5 SE (mono SO3) or its chemically equivalent sulfonated Cy5 NHS esters. The following table provides a non-exhaustive list of potential suppliers. Researchers should verify the product specifications and purity from their chosen supplier.

| Supplier | Product Name |

| BOC Sciences | Cy5 SE(mono SO3) |

| Benchchem | Cy5 se(mono so3) |

| MedChemExpress | CY5-SE (Cy5 NHS Ester) |

| Lumiprobe | sulfo-Cyanine5 NHS ester |

| AAT Bioquest | Sulfo-Cyanine 5 NHS ester |

| Vector Labs | Sulfo-Cy5 NHS Ester |

| Jena Bioscience | Cy5 Protein Labeling Kit |

| Cytiva | Amersham Cy5 Mono-Reactive Dye Pack |

| Assay Genie | Protein Cy5 Labeling Kit |

| Abcam | Protein Cy5 Labeling Kit |

Experimental Protocols

The following sections provide detailed methodologies for labeling proteins and oligonucleotides with Cy5 SE (mono SO3). These protocols are generalized from information provided by multiple suppliers and scientific publications.

Protein Labeling Protocol (e.g., IgG Antibody)

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Adjustments may be necessary for other proteins and concentrations.

1. Materials and Reagents:

-

Protein solution (e.g., IgG) at a concentration of 2-10 mg/mL.

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0, or PBS).

-

Cy5 SE (mono SO3).

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Purification column (e.g., spin column or gel filtration column like Sephadex G-25).

-

Elution buffer.

2. Buffer Exchange (if necessary):

-

If the protein solution contains primary amines (e.g., Tris or glycine), the buffer must be exchanged.

-

Dialyze the protein sample against 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) before labeling.[7][8]

3. Preparation of Dye Stock Solution:

-

Just before use, dissolve the Cy5 SE (mono SO3) in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[9] Vortex to ensure it is fully dissolved.[9]

4. Labeling Reaction:

-

For a 1 mg protein sample at 10 mg/mL (100 µL), add an appropriate volume of the 1 M sodium bicarbonate buffer to adjust the final concentration to 100 mM.[9]

-

Add the reconstituted Cy5 solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein.[5]

-

Mix the solution well by gentle pipetting.

-

Incubate the reaction for 1 hour at room temperature on a rotary shaker or mixer, protected from light.[7][8]

5. Purification of Labeled Protein:

-

Prepare a spin column by centrifuging to remove the storage buffer.

-

Load the labeling reaction mixture onto the column.

-

Centrifuge the column to collect the eluate containing the labeled protein.[7][8] The unlabeled dye will be retained by the column.

-

For long-term storage, the labeled protein can be dialyzed against a suitable storage buffer containing glycerol and stored at -20°C.[8]

Experimental Workflow for Protein Labeling

Caption: Workflow for labeling proteins with Cy5 SE (mono SO3).

Applications and Signaling Pathways

Cy5 SE (mono SO3) is not a direct participant in signaling pathways but serves as a powerful visualization tool to study them. Once conjugated to a biomolecule of interest (e.g., an antibody, protein, or peptide), the resulting fluorescent probe can be used to:

-

Track Protein Localization: Visualize the subcellular location of proteins involved in signaling cascades using immunofluorescence microscopy.

-

Monitor Cellular Processes: Follow the internalization and trafficking of labeled molecules, such as observing endocytosis pathways.[1]

-

Quantitative Analysis: Perform quantitative measurements in techniques like Western blotting and flow cytometry.

-

In Vivo Imaging: The far-red emission of Cy5 is well-suited for in vivo imaging due to reduced tissue autofluorescence.[4]

The choice of which signaling pathway to investigate is determined by the biomolecule to which the Cy5 dye is conjugated. For example, by labeling an antibody specific to a phosphorylated kinase, one can visualize the activation of a particular signaling pathway in response to stimuli.

General Amine Labeling Reaction

The fundamental chemical reaction involves the N-hydroxysuccinimidyl ester of the Cy5 dye reacting with a primary amine on a target molecule to form a stable amide bond.

Caption: Amine-reactive labeling chemistry of Cy5 SE.

References

- 1. Cy5 se(mono so3) | 400051-84-5 | Benchchem [benchchem.com]

- 2. Cy5 SE(mono SO3)_Fluorescent dye_Products_广州为华生物科技有限责任公司 [weihuasw.com]

- 3. ibiantech.com [ibiantech.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. Sulfo-Cyanine 5 NHS ester (A270297) | Antibodies.com [antibodies.com]

- 7. assaygenie.com [assaygenie.com]

- 8. content.abcam.com [content.abcam.com]

- 9. jenabioscience.com [jenabioscience.com]

An In-Depth Technical Guide to the Principles of Fluorescence for Cy5 SE (mono SO3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine 5 (Cy5) Succinimidyl Ester (mono SO3), a widely used fluorescent dye in biological research. It details the fundamental principles of its fluorescence, its key photophysical properties, and standardized protocols for its application in labeling biomolecules.

Core Principles of Fluorescence

Fluorescence is a molecular phenomenon where a substance absorbs light at a specific wavelength and subsequently emits light at a longer wavelength. This process can be understood through the Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

The key stages are:

-

Excitation: A fluorophore, such as Cy5, absorbs a photon of light, causing an electron to jump from its ground state (S₀) to a higher-energy excited singlet state (S₁).

-

Vibrational Relaxation: The excited electron rapidly loses some energy as heat through non-radiative vibrational relaxation, settling at the lowest energy level of the excited state.

-

Emission: The electron returns to the ground state, releasing the remaining energy as a photon of light. Because some energy was lost during relaxation, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. The difference between the peak excitation and peak emission wavelengths is known as the Stokes Shift .

The efficiency and characteristics of a fluorophore are defined by several key parameters:

-

Extinction Coefficient (ε): A measure of how strongly the molecule absorbs light at a given wavelength. A higher extinction coefficient leads to more efficient light absorption.

-

Quantum Yield (Φ): The ratio of photons emitted to photons absorbed. This represents the efficiency of the fluorescence process.

-

Brightness: A practical measure of a fluorophore's performance, calculated as the product of its Extinction Coefficient and Quantum Yield (Brightness = ε × Φ).

Safety and handling guidelines for Cy5 se(mono SO3) NHS ester.

An In-depth Technical Guide to the Safe Handling and Application of Cy5 SE (mono SO3) NHS Ester

Introduction

Cy5 succinimidyl ester (SE) is a bright, water-soluble, far-red fluorescent dye widely used for labeling biomolecules.[1] Its N-hydroxysuccinimide (NHS) ester functional group is the most popular moiety for reacting with primary amines, such as those found on the lysine residues of proteins or on amine-modified oligonucleotides, to form a stable amide bond.[1] The dye's spectral properties, with excitation ideally suited for 633 nm or 647 nm laser lines, are advantageous due to the low autofluorescence of biological specimens in this spectral region.[1] This guide provides comprehensive safety protocols, handling guidelines, and detailed experimental procedures for researchers, scientists, and drug development professionals.

Safety and Handling

All chemicals should be regarded as potentially hazardous and handled only by individuals trained in laboratory techniques.[2] The hazards of this material have not been thoroughly investigated, and caution is recommended.[3]

Hazard Identification and Precautionary Statements

While generally considered to have low toxicity, proper laboratory safety protocols are essential.[4]

-

Precautionary Statements:

-

P264: Wash thoroughly after handling.[5]

-

P270: Do not eat, drink, or smoke when using this product.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[5]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[5]

-

Personal Protective Equipment (PPE)

To ensure safety, the following PPE should be worn when handling Cy5 SE NHS ester:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[5]

-

Hand Protection: Wear compatible chemical-resistant gloves to prevent skin exposure.[5]

-

Skin and Body Protection: Wear a laboratory overall and chemical-resistant clothing to prevent skin exposure.[2][5]

-

Respiratory Protection: If working with the powder form or in an area with inadequate ventilation, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

First Aid Measures

In case of exposure, follow these procedures:

-

Inhalation: Move the individual to fresh air. If breathing is irregular or has stopped, administer artificial respiration. Call a physician.[3][5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and copious amounts of water for at least 15 minutes.[3][5] Call a physician if you feel unwell.[5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids with fingers.[3] Call a physician.[3]

-

Ingestion: If the person is conscious, wash out their mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a POISON CENTER or doctor/physician if you feel unwell.[5]

Fire-Fighting and Accidental Release Measures

-

Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[3]

-

Fire-Fighting Procedures: Wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[3] Note that the compound may emit toxic fumes under fire conditions.[3]

-

Accidental Release: Avoid dust formation.[3] Ventilate the affected area and wear appropriate PPE.[3][5] Do not allow the substance to enter the soil or subsoil.[5]

Storage and Stability

Proper storage is critical to maintain the reactivity of the NHS ester, which is susceptible to hydrolysis.[4]

-

Solid Form: Upon receipt, store the solid dye at -20°C, protected from light and moisture.[1][6] Storing in a container with a desiccant is also recommended.[7]

-

Stock Solutions: Prepare stock solutions in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[7][8] These solutions can be stored at -20°C for 1-2 months.[8] DMF is advantageous as it does not freeze at -20°C, avoiding freeze-thaw cycles.[7] Ensure the solvent is truly anhydrous, as DMSO is very hygroscopic.[7] Before opening a vial of a stock solution, allow it to equilibrate to room temperature to prevent water condensation inside.[7] Aqueous solutions should be used immediately.[8]

Physicochemical and Spectral Properties

The following table summarizes the key quantitative data for Cy5 SE (mono SO3) NHS ester.

| Property | Value | Reference |

| Molecular Weight | 739.86 g/mol | [1] |

| Excitation Maximum (λex) | 648 - 649 nm | [1][9] |

| Emission Maximum (λem) | 670 - 671 nm | [1][9] |

| Extinction Coefficient | 250,000 cm⁻¹M⁻¹ | [1] |

| Reactivity | Primary amines | [1] |

| Solubility | Water, DMSO, DMF | [1] |

Experimental Protocols: Protein Labeling

This section details a generalized protocol for conjugating Cy5 SE NHS ester to proteins.

Materials Required

-

Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer).

-

Cy5 SE (mono SO3) NHS ester.

-

Anhydrous, amine-free DMSO or DMF.

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-9.3.[2][8]

-

Purification Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4.[6]

Pre-Reaction Preparation

-

Prepare Protein Solution:

-

Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL.[9] Labeling efficiency is greatly reduced at concentrations below 2 mg/mL.[9]

-

Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts, as these will compete with the protein for reaction with the NHS ester.[2][6][9]

-

The optimal pH for the reaction is 8.3-8.5.[8] If necessary, adjust the pH using 1 M sodium bicarbonate.[9]

-

-

Prepare Dye Stock Solution:

Conjugation Reaction

-

Calculate Dye Amount: The optimal molar ratio of dye to protein is typically around 10:1, but this should be optimized for each specific protein.[9] For a starting point to achieve mono-labeling of Bovine Serum Albumin (BSA), a dye-to-protein ratio of 8:1 can be used.[8]

-

Reaction: Add the calculated volume of the Cy5 SE stock solution to the protein solution while gently mixing.[9] Avoid vigorous vortexing that could denature the protein.[9]

-

Incubation: Incubate the reaction in the dark at room temperature for 1 to 4 hours, or overnight on ice.[8] Gentle mixing every 10-15 minutes is recommended.[2]

Purification of the Conjugate

It is essential to remove unreacted dye and hydrolysis byproducts from the labeled protein.[4]

-

Column Preparation: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS buffer (pH 7.2-7.4).[6]

-

Separation: Load the reaction mixture directly onto the top of the column.[6]

-

Elution: Elute the conjugate with PBS buffer.[6] The first colored band to elute will be the Cy5-protein conjugate, while the smaller, unreacted dye molecules will elute later.

-

Collection: Collect the fractions containing the desired conjugate.[6]

Storage of the Conjugate

The purified protein conjugate should be stored at 4°C for short-term use (up to two months) in the presence of a carrier protein (e.g., 0.1% BSA) and a biocide like 2 mM sodium azide.[6] For long-term storage, the conjugate should be aliquoted and stored at ≤ –60°C, protected from light.[6]

Visualizations

Reaction Pathway

The following diagram illustrates the chemical reaction between a primary amine on a protein and the Cy5 NHS ester, resulting in a stable amide bond.

Caption: Chemical pathway of NHS ester reaction with a primary amine.

Experimental Workflow

This diagram outlines the general workflow for labeling a protein with Cy5 SE NHS ester.

Caption: General workflow for protein conjugation with Cy5 NHS ester.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. app1-c89-pub.pressidium.com - Nhs Ester Chemistry [app1-c89-pub.pressidium.com]

- 5. biosynth.com [biosynth.com]

- 6. ulab360.com [ulab360.com]

- 7. researchgate.net [researchgate.net]

- 8. lumiprobe.com [lumiprobe.com]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with Cy5 SE (mono SO3) NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of antibodies with Cyanine5 (Cy5) succinimidyl ester (SE), a bright and photostable fluorescent dye. The protocol is intended for use by researchers in various fields, including immunology, cell biology, and drug development, for applications such as flow cytometry, immunofluorescence microscopy, and in vivo imaging.

Introduction

Cyanine5 (Cy5) is a fluorescent dye belonging to the cyanine family, which emits in the far-red region of the spectrum (approximately 670 nm). Labeling antibodies with Cy5 allows for sensitive detection of target antigens in a variety of immunoassays. The N-hydroxysuccinimide (NHS) ester functional group of Cy5 SE readily reacts with primary amino groups (-NH2) on the antibody, such as the side chain of lysine residues, to form a stable amide bond. This protocol outlines the materials, reagents, and step-by-step procedure for efficient and reproducible antibody conjugation with Cy5 SE.

Materials and Reagents

| Material/Reagent | Specifications | Storage |

| Antibody | Purified IgG, 1-10 mg/mL in amine-free buffer (e.g., PBS) | 4°C or -20°C |

| Cy5 SE (mono SO3) NHS ester | Amine-reactive succinimidyl ester | < -15°C, desiccated, protected from light[1] |

| Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | High-purity, anhydrous | Room temperature, desiccated |

| Reaction Buffer | 1 M Sodium Bicarbonate, pH 8.5-9.5 or 0.1 M Sodium Phosphate, pH 7.2-7.4 | Room temperature |

| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5 | Room temperature |

| Purification Column | Zeba™ Spin Desalting Columns (7K MWCO) or equivalent size exclusion chromatography column | Room temperature |

| Collection Tubes | 1.5 mL microcentrifuge tubes | Room temperature |

Experimental Protocols

Antibody Preparation

It is crucial to ensure the antibody is in an appropriate buffer free of primary amines (e.g., Tris, glycine) and stabilizers like bovine serum albumin (BSA) or gelatin, as these will compete with the antibody for reaction with the Cy5 NHS ester.[2][3][4]

-

If your antibody is in a buffer containing interfering substances, it must be purified prior to labeling. This can be achieved by dialysis against 1X PBS (pH 7.2-7.4) or by using an antibody purification kit.

Preparation of Reagents

-

1 M Sodium Bicarbonate Buffer (pH 8.5-9.5): Dissolve 8.4 g of sodium bicarbonate in 90 mL of deionized water. Adjust the pH to 8.5-9.5 using 1 M NaOH. Bring the final volume to 100 mL with deionized water.

-

Cy5 SE Stock Solution: Allow the vial of Cy5 SE to warm to room temperature before opening to prevent moisture condensation.[3] Dissolve 1 mg of Cy5 SE in 100 µL of anhydrous DMSO to create a 10 mg/mL stock solution.[1][3] This solution should be prepared fresh and used immediately.[4]

Antibody Labeling Reaction

The efficiency of the labeling reaction is dependent on the pH of the reaction buffer and the molar ratio of dye to antibody.

-

pH Adjustment: For optimal labeling, the pH of the antibody solution should be between 8.0 and 9.0.[2][6] Add 1/10th volume of 1 M sodium bicarbonate buffer to your antibody solution. For example, add 10 µL of 1 M sodium bicarbonate to 100 µL of antibody solution.

-

Molar Ratio Calculation: The optimal molar ratio of Cy5 SE to antibody can vary depending on the antibody and the desired degree of labeling. A common starting point is a 10:1 to 20:1 molar ratio.

-

Moles of Antibody: (Volume of Ab in L) x (Concentration of Ab in mg/mL) / (Molecular Weight of Ab in g/mol ) (The molecular weight of a typical IgG antibody is ~150,000 g/mol )

-

Volume of Cy5 SE Stock to Add: (Moles of Ab) x (Desired Molar Ratio) x (MW of Cy5 SE in g/mol ) / (Concentration of Cy5 Stock in mg/mL)

-

-

Reaction Incubation: Add the calculated volume of Cy5 SE stock solution to the pH-adjusted antibody solution. Mix gently by pipetting. Incubate the reaction for 1 hour at room temperature, protected from light.[2][5]

Purification of the Labeled Antibody

After the incubation, it is necessary to remove the unreacted Cy5 SE from the labeled antibody.

-

Spin Column Purification:

-

Equilibrate a Zeba™ Spin Desalting Column (or equivalent) by centrifuging at 1,500 x g for 1 minute to remove the storage buffer.[3][5]

-

Wash the column with 300 µL of 1X PBS (pH 7.2-7.4) and centrifuge at 1,500 x g for 1 minute. Repeat this step twice.[3]

-

Place the column in a new collection tube.

-

Carefully apply the entire reaction mixture to the center of the resin bed.

-

Centrifuge the column at 1,500 x g for 2 minutes to collect the purified, labeled antibody.[5]

-

Characterization and Storage

-

Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per antibody, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the antibody) and 650 nm (for Cy5).

-

Concentration of Antibody (M): [A280 - (A650 x Correction Factor)] / (Molar Extinction Coefficient of Antibody) (The molar extinction coefficient of IgG is ~210,000 M⁻¹cm⁻¹ and the correction factor for Cy5 at 280 nm is typically 0.05)

-

Concentration of Cy5 (M): A650 / (Molar Extinction Coefficient of Cy5) (The molar extinction coefficient of Cy5 is ~250,000 M⁻¹cm⁻¹)

-

DOL = [Cy5] / [Antibody] An optimal DOL is typically between 2 and 7.

-

-

Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizer such as BSA (to a final concentration of 1-2 mg/mL) and sodium azide (to a final concentration of 0.02-0.05%) and store at -20°C or -80°C.[5]

Quantitative Data Summary

| Parameter | Recommended Range/Value | Reference |

| Antibody Concentration | 1 - 10 mg/mL (2 mg/mL is optimal) | [3][5] |

| Reaction Buffer pH | 8.0 - 9.5 | [1][2][6] |

| Molar Ratio (Dye:Antibody) | 5:1 to 20:1 (10:1 is a good starting point) | [1][3] |

| Reaction Time | 1 hour | [1][2][5] |

| Reaction Temperature | Room Temperature | [1][2][5] |

| Purification Spin Speed | 1,500 x g | [3][5] |

Visualizations

Experimental Workflow

Caption: Workflow for labeling antibodies with Cy5 NHS ester.

Chemical Reaction

References

Application Notes and Protocols for Conjugating Cy5 SE (mono SO3) to Primary Amines on Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanine 5 (Cy5) is a bright, far-red fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules for various applications, including fluorescence microscopy, flow cytometry, and Western blotting. Cy5 SE (mono SO3) is a water-soluble derivative of Cy5 containing a succinimidyl ester (SE) functional group.[1] This SE group readily reacts with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus) on proteins to form stable amide bonds.[1][2][3] This protocol provides a detailed procedure for conjugating Cy5 SE (mono SO3) to proteins, including reaction setup, purification of the conjugate, and determination of the degree of labeling.

Chemical Reaction

The conjugation reaction involves the nucleophilic attack of a primary amine on the protein with the succinimidyl ester group of the Cy5 dye, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).

References

Step-by-Step Guide for Cy5 SE (mono SO3) Oligonucleotide Labeling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent labeling of amino-modified oligonucleotides with Cy5 succinimidyl ester (SE). The protocols outlined below cover reagent preparation, the labeling reaction, purification of the conjugate, and quality control procedures.

Introduction

Cyanine 5 (Cy5) is a fluorescent dye belonging to the cyanine family, which emits in the far-red region of the spectrum (typically with an excitation maximum around 650 nm and an emission maximum around 670 nm). Its brightness, photostability, and high extinction coefficient make it a popular choice for labeling biomolecules, including oligonucleotides. The succinimidyl ester (SE) functional group of Cy5 reacts efficiently with primary aliphatic amines, such as those introduced at the 5' or 3' terminus of a synthetic oligonucleotide, to form a stable amide bond. This guide details the procedure for labeling these amino-modified oligonucleotides with Cy5 SE (mono SO3), a water-soluble variant of the dye.

Chemical Reaction

The fundamental reaction involves the nucleophilic attack of the primary amine on the succinimidyl ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS).

Caption: Chemical reaction of Cy5 NHS ester with an amino-modified oligonucleotide.

Experimental Protocols

Materials and Reagents

-

Amino-modified oligonucleotide: Lyophilized, with a primary amine modification (e.g., Amino Modifier C6) at the 5' or 3' end.

-

Cy5 se(mono SO3) NHS ester: Stored desiccated and protected from light at -20°C.

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): To dissolve the Cy5 NHS ester.

-

Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.3. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete in the reaction.

-

Nuclease-free water.

-

Purification reagents: Dependent on the chosen method (see section 3.4).

-

Ethanol Precipitation: 3 M sodium acetate (pH 5.2), 100% ethanol, and 70% ethanol.

-

HPLC Purification: Acetonitrile (HPLC grade), Triethylammonium acetate (TEAA) buffer.

-

Reagent Preparation

-

Oligonucleotide Solution: Dissolve the lyophilized amino-modified oligonucleotide in the labeling buffer to a final concentration of 0.3-0.8 mM.[1] Vortex and centrifuge briefly to collect the solution.

-

Cy5 NHS Ester Stock Solution: Just before use, allow the vial of Cy5 NHS ester to warm to room temperature. Prepare a 10-20 mg/mL stock solution in anhydrous DMSO or DMF.[2][3] Vortex until fully dissolved. This solution is sensitive to moisture and should be used immediately.

Labeling Reaction

The following workflow outlines the key steps in the labeling process.

Caption: Experimental workflow for Cy5 oligonucleotide labeling.

-

Reaction Setup: In a microcentrifuge tube, combine the dissolved amino-modified oligonucleotide with the Cy5 NHS ester stock solution. A molar excess of the dye is required to drive the reaction to completion. A typical starting point is a 5 to 15-fold molar excess of dye to oligonucleotide.[1]

-

Incubation: Gently vortex the reaction mixture and incubate at room temperature (approximately 25°C) for 1-3 hours.[2] Some protocols suggest longer incubation times, up to overnight, which may improve labeling efficiency.[3] It is crucial to protect the reaction from light by wrapping the tube in aluminum foil.

-

Quenching (Optional): The reaction can be quenched by adding a solution containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any remaining NHS ester.

Purification of the Labeled Oligonucleotide

Purification is essential to remove unreacted Cy5 dye, which can interfere with downstream applications. Several methods can be employed:

-

Ethanol Precipitation: This method is suitable for removing the bulk of unincorporated dye from oligonucleotides longer than 18 nucleotides.[4]

-

To the reaction mixture, add 0.1 volumes of 3 M sodium acetate (pH 5.2).

-

Add 2.5-3 volumes of cold 100% ethanol.

-

Mix well and incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes to pellet the oligonucleotide.

-

Carefully discard the supernatant.

-

Wash the pellet twice with cold 70% ethanol, centrifuging briefly between washes.

-

Air-dry the pellet to remove residual ethanol and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water).

-

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) on a C18 column is a highly effective method for separating the more hydrophobic labeled oligonucleotide from the unlabeled oligonucleotide and free dye.[2][5]

-

Use a gradient of acetonitrile in a buffer such as triethylammonium acetate (TEAA).

-

Inject the reaction mixture onto the column.

-

Collect fractions and monitor the absorbance at 260 nm (for the oligonucleotide) and ~650 nm (for Cy5).

-

Pool the fractions containing the dual-absorbance peak corresponding to the labeled oligonucleotide.

-

Lyophilize the pooled fractions to obtain the purified product.

-

-

pH-Controlled or Butanol Extraction: This method exploits the differential solubility of the free dye and the labeled oligonucleotide in a two-phase system.[5]

Data Presentation: Quantitative Parameters

The efficiency of labeling and purification can be assessed by several parameters. The values below are typical but may require optimization for specific oligonucleotides and reaction conditions.